4-Bromopyrimidine-2-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1209459-89-1 |
|---|---|
Molecular Formula |
C4H3BrN2O3S |
Molecular Weight |
239.05 g/mol |
IUPAC Name |
4-bromopyrimidine-2-sulfonic acid |
InChI |
InChI=1S/C4H3BrN2O3S/c5-3-1-2-6-4(7-3)11(8,9)10/h1-2H,(H,8,9,10) |
InChI Key |
CNXYYYSZNKMAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Br)S(=O)(=O)O |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 4 Bromopyrimidine 2 Sulfonic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrimidine (B1678525) ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two electron-withdrawing groups, the bromo and the sulfonic acid moieties, is expected to further activate the ring towards nucleophilic attack. In pyrimidine systems, the 2, 4, and 6 positions are particularly activated for SNAr because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the ring nitrogens. stackexchange.comresearchgate.net
Substitution at the Bromine Center (e.g., with various nucleophiles)
The bromine atom at the C4 position is a good leaving group and is anticipated to be readily displaced by a variety of nucleophiles. This is a common reaction pathway for halopyrimidines. youtube.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a tetrahedral intermediate, followed by the expulsion of the bromide ion to restore aromaticity. masterorganicchemistry.comchadsprep.comlibretexts.org
Expected nucleophiles that could effectively displace the bromine include:
Nitrogen nucleophiles: Ammonia, primary and secondary amines to yield the corresponding 4-aminopyrimidine (B60600) derivatives.
Oxygen nucleophiles: Hydroxide, alkoxides, and phenoxides to form 4-hydroxypyrimidines and 4-alkoxy/aryloxypyrimidines, respectively.
Sulfur nucleophiles: Thiolates to produce 4-thioether pyrimidines.
The reaction conditions would likely involve heating the substrate with the nucleophile in a suitable solvent. The presence of the sulfonic acid group at C2 might influence the reactivity at C4, potentially through steric hindrance or by altering the electronic properties of the ring.
Substitution of the Sulfonate Group (e.g., by oxygen, nitrogen, and halogen nucleophiles)
The sulfonic acid group, or more likely its ester or halide derivative (sulfonyl chloride), can also act as a leaving group in SNAr reactions, although this is generally less common than the displacement of a halogen. The reactivity of a sulfonate group as a leaving group can be enhanced by converting it to a sulfonyl halide, such as a sulfonyl chloride.
Should the sulfonic acid be converted to a more reactive derivative like a sulfonyl chloride (e.g., 4-bromopyridine-2-sulfonyl chloride nih.gov), it would become a viable site for nucleophilic attack. Nucleophiles such as amines, alcohols, and even halides could potentially displace the sulfonyl chloride group to introduce new functionalities at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex aromatic and heterocyclic compounds. nih.govsigmaaldrich.cnyoutube.comyoutube.com
Suzuki-Miyaura Coupling involving Pyrimidine Sulfonic Esters
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com While direct coupling of sulfonic acids is not typical, their ester derivatives (sulfonates) can be effective coupling partners. nih.gov Pyrimidine-2-sulfinates have also been shown to be effective coupling partners in Suzuki-Miyaura reactions, serving as alternatives to the often unstable pyrimidine-2-boronic acids. tcichemicals.comrsc.org
Therefore, it is plausible that an ester derivative of 4-bromopyrimidine-2-sulfonic acid could undergo Suzuki-Miyaura coupling. The reaction would likely proceed at the C2 position, displacing the sulfonate group to form a new carbon-carbon bond.
Other Metal-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond Suzuki-Miyaura coupling, the bromine at the C4 position of this compound is an excellent handle for various other palladium-catalyzed cross-coupling reactions. These could include:
Stille Coupling: Reaction with organostannanes.
Heck Coupling: Reaction with alkenes.
Sonogashira Coupling: Reaction with terminal alkynes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Negishi Coupling: Reaction with organozinc reagents.
These reactions would selectively occur at the C-Br bond, given the high reactivity of aryl bromides in such transformations. The order of reactivity for halogens in these couplings is generally I > Br > Cl. libretexts.org For instance, direct B-alkyl Suzuki-Miyaura cross-coupling has been successfully applied to 2-halopurines, a related heterocyclic system. nih.gov
Electrophilic Reactions on the Pyrimidine Ring System
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. The two ring nitrogens act as strong deactivating groups, making the ring much less nucleophilic than benzene (B151609). libretexts.org The presence of two additional electron-withdrawing groups (bromo and sulfonic acid) on this compound would further deactivate the ring towards electrophilic attack.
Reactions like nitration, halogenation, Friedel-Crafts alkylation, and acylation, which are common for benzene and other electron-rich aromatic systems, are not expected to proceed under standard conditions. libretexts.orglumenlearning.com If an electrophilic substitution were to occur under very harsh conditions, it would likely be directed to the C5 position, which is the least deactivated position on the pyrimidine ring.
However, electrophilic attack on the nitrogen atoms of the pyrimidine ring is possible. For instance, protonation in the presence of a strong acid can occur, which is a key step in some acid-catalyzed reactions of pyrimidines. nih.gov The sulfonation of aromatic compounds is a known electrophilic aromatic substitution reaction, but in this case, the sulfonic acid group is already present. isca.meyoutube.compearson.com
Reactivity of Dihydropyrimidine (B8664642) Intermediates
Dihydropyrimidines are a significant class of heterocyclic compounds in medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules. nih.gov While specific studies on dihydropyrimidine intermediates in the direct synthesis of this compound are not extensively documented, the general reactivity of dihydropyrimidines provides insight into their potential transformations. A prominent route to dihydropyrimidines is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). nih.gov
Dihydropyrimidine scaffolds can be functionalized to introduce a variety of substituents, and their reactivity is often exploited in the synthesis of anti-inflammatory and other biologically active agents. nih.gov For instance, dihydropyrimidine/sulphonamide hybrids have been synthesized and evaluated for their potent inhibitory activity against enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov The reactivity of a dihydropyrimidine intermediate leading to a 4-bromopyrimidine (B1314319) structure would likely involve an oxidation or aromatization step to form the stable pyrimidine ring, a common strategy in heterocyclic synthesis.
Ring Functionalization and Derivatization
The pyrimidine ring in this compound is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electronic characteristic governs its reactivity, making it susceptible to nucleophilic attack while rendering electrophilic substitution more challenging. wikipedia.orgbhu.ac.inresearchgate.net
The primary site for ring functionalization is the C4 position, which bears the bromo substituent. Bromine is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. bhu.ac.inresearchgate.net The electron-withdrawing nature of the ring nitrogens and the sulfonic acid group further activates the C4 position towards nucleophilic attack. wikipedia.orgresearchgate.net This allows for the displacement of the bromide ion by a wide range of nucleophiles, providing a versatile method for introducing new functional groups.
Table 1: Examples of Nucleophilic Substitution at the C4 Position
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 4-Aminopyrimidine derivative |
| Alkoxide | R-O⁻Na⁺ | 4-Alkoxypyrimidine derivative |
| Thiolate | R-S⁻Na⁺ | 4-Thioetherpyrimidine derivative |
| Hydroxide | NaOH | 4-Hydroxypyrimidine (Pyrimidone) |
Conversely, electrophilic aromatic substitution on the pyrimidine ring is significantly less facile. wikipedia.orgbhu.ac.in The C5 position is the most likely site for such reactions as it is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.net However, these reactions typically require harsh conditions or the presence of strong electron-donating groups on the ring to proceed efficiently. researchgate.net
Derivatization of the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) at the C2 position is a key functional handle for a variety of chemical transformations, allowing for the synthesis of important derivatives such as sulfonamides and sulfonic acid esters.
Formation of Sulfonamides
The conversion of the sulfonic acid group into a sulfonamide is a fundamentally important transformation in medicinal chemistry. The most common pathway for this conversion involves the initial transformation of the sulfonic acid into a more reactive sulfonyl chloride, which then readily reacts with a primary or secondary amine to yield the desired sulfonamide. nih.govrsc.org
Several reagents can effect the conversion of sulfonic acids to sulfonyl chlorides, including thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). rsc.org Milder, more modern methods utilize reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) under neutral conditions. researchgate.net Additionally, direct, one-pot methods for the synthesis of sulfonamides from sulfonic acids have been developed, often employing microwave irradiation to facilitate the reaction. organic-chemistry.org
Table 2: Common Reagents for Sulfonamide Synthesis from Sulfonic Acids
| Step | Reagent(s) | Intermediate/Product |
| 1. Activation | Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃), Cyanuric chloride | 4-Bromopyrimidine-2-sulfonyl chloride |
| 2. Amination | Primary or Secondary Amine (R¹R²NH) | 4-Bromo-N¹,N¹-disubstituted-pyrimidine-2-sulfonamide |
| Direct Conversion | Microwave irradiation with amine | 4-Bromo-N¹,N¹-disubstituted-pyrimidine-2-sulfonamide |
Esterification of the Sulfonic Acid Group
Sulfonic acid esters, or sulfonates, are another important class of derivatives accessible from this compound. These esters are valuable as alkylating agents and as intermediates in organic synthesis. google.comresearchgate.net
A straightforward method for the esterification of sulfonic acids involves reaction with trialkyl orthoformates. mdma.ch For example, treatment with trimethyl orthoformate or triethyl orthoformate yields the corresponding methyl or ethyl sulfonate esters, respectively. mdma.ch Another approach involves the reaction of the sulfonic acid with an alcohol in the presence of a coupling agent or a dehydrating agent. mdma.ch While diazomethane (B1218177) is a classic reagent for methylation, it is less selective and can also alkylate other acidic protons if present. mdma.ch
Preparation of Sulfonyl Halides and Anhydrides
Harsh Reagents: Thionyl chloride (SOCl₂) and chlorosulfonic acid (ClSO₃H) are effective but can be harsh. rsc.org
Milder Reagents: Oxalyl chloride or reagents like 2,4,6-trichloro-1,3,5-triazine offer milder conditions for this conversion. researchgate.net
Sulfonic Anhydrides: The formation of a sulfonic anhydride (B1165640) from this compound is a less common transformation but can be achieved through established methods. The most direct route involves the dehydration of two molecules of the sulfonic acid, often requiring a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). An alternative synthesis involves the reaction of a sulfonyl chloride with the salt of a sulfonic acid. In the context of the target molecule, reacting 4-bromopyrimidine-2-sulfonyl chloride with sodium 4-bromopyrimidine-2-sulfonate would yield the corresponding symmetric sulfonic anhydride.
Reactivity Governed by Pyrimidine Nitrogen Atoms
The lone pair of electrons on each nitrogen can participate in reactions with electrophiles. Protonation occurs at one of the ring nitrogens in the presence of acid. wikipedia.org Alkylation at the nitrogen atoms is also possible, leading to the formation of pyrimidinium salts. wikipedia.org This quaternization of a ring nitrogen further increases the electron-deficiency of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack. wur.nl For instance, ring transformation reactions that are sluggish with neutral pyrimidines can proceed under much milder conditions with the corresponding pyrimidinium salts. wur.nl The nitrogen atoms also play a crucial role in activating the C2, C4, and C6 positions towards nucleophilic substitution by stabilizing the negative charge in the Meisenheimer intermediate. bhu.ac.inresearchgate.net
Acid-Base Equilibrium and Protonation Effects
The acid-base character of this compound is dictated by the sulfonic acid group and the nitrogen atoms of the pyrimidine ring. The sulfonic acid moiety (-SO₃H) is a strong acid, comparable to sulfuric acid, and will readily deprotonate in aqueous solutions to form the sulfonate anion (-SO₃⁻). Consequently, the compound is expected to have a very low pKa value associated with this group, leading to its existence predominantly in the anionic form over a wide pH range.
The pyrimidine ring contains two nitrogen atoms which can act as weak bases and become protonated in acidic conditions. The specific pKa values for these protonation events are not documented for this particular molecule. However, the electron-withdrawing nature of both the bromo and sulfonate groups would significantly decrease the basicity of the ring nitrogens compared to unsubstituted pyrimidine. This is due to the inductive effect of these substituents, which reduces the electron density on the nitrogen atoms, making them less available for protonation. The equilibrium would therefore lie towards the unprotonated pyrimidine ring, except in strongly acidic media.
Ligand Properties and Coordination Chemistry
While specific studies on the coordination chemistry of this compound are scarce, its potential as a ligand can be inferred from its structure. The molecule possesses multiple potential donor sites for coordination with metal ions: the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonate group.
The sulfonate group can coordinate to metal ions in a monodentate fashion through one of its oxygen atoms, or in a bidentate or bridging manner utilizing two oxygen atoms. The nitrogen atoms of the pyrimidine ring can also act as donor sites, potentially leading to the formation of chelate rings if both a nitrogen atom and the sulfonate group coordinate to the same metal center. This could result in the formation of stable five- or six-membered chelate structures, depending on which nitrogen atom is involved.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromopyrimidine 2 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, supported by advanced techniques, would provide unambiguous confirmation of the compound's constitution.
The ¹H NMR spectrum of 4-Bromopyrimidine-2-sulfonic acid is predicted to be simple, showing two signals corresponding to the two protons on the pyrimidine (B1678525) ring. The electron-withdrawing nature of the two ring nitrogen atoms, the bromine atom, and the sulfonic acid group would cause the proton signals to appear significantly downfield.
The proton at position 6 (H-6) is adjacent to a nitrogen atom and the carbon bearing the bromine atom. The proton at position 5 (H-5) is situated between two carbon atoms. These two protons are expected to form an AX spin system, appearing as two distinct doublets due to mutual coupling. The chemical shift of H-6 would likely be further downfield than H-5 due to the proximity of two electronegative nitrogen atoms.
Predicted ¹H NMR Data for this compound This data is a theoretical prediction based on analogous structures.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 8.6 - 8.8 | Doublet (d) | 5.0 - 5.5 |
| H-6 | 8.9 - 9.1 | Doublet (d) | 5.0 - 5.5 |
| -SO₃H | 10.0 - 12.0 (broad) | Singlet (s) | N/A |
The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts are heavily influenced by the attached substituents and the ring nitrogen atoms.
C-2: Attached to the highly electronegative sulfonic acid group, this carbon is expected to be significantly deshielded and appear at a high chemical shift.
C-4: Directly bonded to bromine, this carbon's signal will be influenced by the heavy atom effect and its electronegativity, placing it at a distinct downfield position.
Predicted ¹³C NMR Data for this compound This data is a theoretical prediction based on analogous structures.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 165 - 170 |
| C-4 | 158 - 162 |
| C-5 | 125 - 130 |
| C-6 | 155 - 160 |
To unambiguously assign the predicted proton and carbon signals, several 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their scalar coupling and spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon. It would definitively link the predicted H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about long-range (2-3 bond) H-C correlations. Key correlations would include the H-5 proton showing cross-peaks to C-4 and C-6, and the H-6 proton showing correlations to C-2 and C-4. These correlations are vital for confirming the substitution pattern on the pyrimidine ring.
Heteroatom NMR: While less common, ¹⁵N NMR could provide further structural insight by identifying the chemical shifts of the two distinct nitrogen atoms in the pyrimidine ring, confirming their electronic environments.
Vibrational Spectroscopy
Vibrational spectroscopy, including both FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. asianpubs.orgcore.ac.uk The analysis of analogous compounds like pyridinesulfonic acid and sulfamic acid allows for the prediction of these characteristic bands. nih.govresearchgate.net
-SO₃H Group: This group would produce several strong and characteristic bands. A very broad absorption centered around 3000 cm⁻¹ would be due to the O-H stretching vibration. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected near 1350 cm⁻¹ and 1150 cm⁻¹, respectively. researchgate.net An S-O single bond stretch would also be visible, typically around 1040 cm⁻¹.
Pyrimidine Ring: The aromatic ring will exhibit C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. C-H stretching vibrations would appear just above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations would also be present at lower frequencies. asianpubs.org
C-Br Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically below 700 cm⁻¹.
Predicted FTIR Data for this compound This data is a theoretical prediction based on analogous structures.
| Predicted Frequency Range (cm⁻¹) | Intensity | Assignment |
| ~3000 (very broad) | Strong | O-H stretch (sulfonic acid) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1400 | Medium-Strong | C=C and C=N ring stretching |
| ~1350 | Strong | Asymmetric S=O stretch |
| ~1150 | Strong | Symmetric S=O stretch |
| ~1040 | Medium | S-O stretch |
| < 700 | Medium | C-Br stretch |
Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying symmetric vibrations and vibrations of non-polar bonds. youtube.com For this compound, a Raman analysis would be valuable for observing skeletal vibrations of the pyrimidine ring. A prominent and sharp band corresponding to the symmetric ring breathing mode, where the entire ring expands and contracts, is expected around 1000 cm⁻¹, similar to what is observed in pyridine (B92270). nih.govresearchgate.net The symmetric S=O stretch would also be expected to produce a strong Raman signal. Since the molecule has low symmetry, many vibrational modes will be active in both FTIR and Raman spectra, but their relative intensities will differ, aiding in a more complete vibrational assignment.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The electronic absorption characteristics of pyrimidine derivatives, including this compound, are determined by the transitions of electrons between molecular orbitals. libretexts.org The absorption of UV or visible radiation promotes outer electrons from their ground state to an excited state. shu.ac.uk For organic molecules, these transitions primarily involve n → π* and π → π* excitations. libretexts.org
In molecules with π bonds, such as the pyrimidine ring, light can promote electrons from a π bonding molecular orbital to a π anti-bonding molecular orbital (a π → π* transition), which is typically strong. uzh.ch Additionally, the presence of heteroatoms like nitrogen with lone pairs of electrons allows for n → π* transitions, where a non-bonding electron is promoted to a π anti-bonding orbital. uzh.ch These transitions generally require less energy than π → π* transitions. uzh.ch
Studies on related bromopyrimidines reveal that several π* ← π transitions are responsible for the most intense absorption bands. nih.govmdpi.com Weaker bands are attributed to transitions involving the nitrogen and bromine lone pairs and the antibonding σ*Br orbital. nih.govmdpi.com The introduction of a bromine atom to the pyrimidine ring has a notable effect on the electronic spectrum, which increases with photon energy. rsc.orgau.dk While the lower energy absorption bands show some similarities with pyrimidine, significant differences emerge at higher energies. rsc.orgau.dk
The solvent environment can also influence the electronic transitions. Increasing solvent polarity often leads to a hypsochromic shift (blue shift) for n → π* transitions due to the increased solvation and lowering of the n orbital's energy. shu.ac.uk Conversely, a bathochromic shift (red shift) is frequently observed for π → π* transitions. shu.ac.uk
Table 1: Typical Electronic Transitions in Pyrimidine Derivatives
| Transition Type | Description | Typical Wavelength Range (nm) |
|---|---|---|
| σ → σ* | Promotion of an electron from a σ bonding orbital to a σ* anti-bonding orbital. | < 200 |
| n → σ* | Promotion of a non-bonding electron to a σ* anti-bonding orbital. | 150 - 250 |
| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. | 200 - 700 |
Data compiled from multiple sources. libretexts.orgshu.ac.ukuzh.ch
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's molecular formula. libretexts.org Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios to the nearest whole number, HRMS provides highly accurate mass measurements, often to four or more decimal places. libretexts.org This precision is possible because the exact mass of an atom is not an integer multiple of the mass of a proton. libretexts.org For example, an atom of ¹²C is defined as 12.0000 amu, while ¹H has a mass of 1.00783 amu, ¹⁴N is 14.0031 amu, and ¹⁶O is 15.9949 amu. libretexts.org
This capability allows HRMS to distinguish between molecules that have the same nominal mass but different elemental compositions. For this compound (C₄H₃BrN₂O₃S), the precise combination of the exact masses of its constituent atoms results in a unique high-resolution molecular weight, enabling its definitive identification and confirmation of its molecular formula.
Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion, being energetically unstable, often breaks down into smaller, charged fragments. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. wikipedia.org
For sulfonic acid derivatives, characteristic fragmentation pathways have been observed. A common fragmentation involves the loss of SO₂. researchgate.net In the case of alkylbenzenesulfonic acids, desulfonation and loss of the alkyl group are typical fragmentation patterns. researchgate.net For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org
The fragmentation of this compound would likely involve several key steps. The initial molecular ion would be formed by the loss of an electron. Subsequent fragmentation could include the loss of the sulfonic acid group or parts of it, such as SO₂ or SO₃. The bromine atom and the pyrimidine ring itself would also influence the fragmentation, potentially leading to characteristic isotopic patterns for bromine-containing fragments and stable aromatic cations. The cleavage of bonds adjacent to the carbonyl group in related structures often results in prominent peaks corresponding to the loss of specific groups. libretexts.org
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique has been successfully employed to establish the structures of numerous pyrimidine derivatives. nih.govmdpi.com
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. researchgate.net The positions and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, from which the atomic positions can be determined. mdpi.com
For pyrimidine derivatives, SCXRD studies have revealed detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net In related sulfonate-containing pyrimidine structures, the pyrimidine ring and other aromatic moieties are often found to be planar, with specific dihedral angles between them. nih.gov The analysis of these crystal structures provides crucial insights into the molecular conformation and the supramolecular architecture, which are governed by non-covalent interactions. mdpi.comnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrimidine |
| 2-Bromopyrimidine |
| 5-Bromopyrimidine |
| 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate |
| 2,6-diaminopyrimidin-4-yl-4-methylbenzenesulfonate |
| 4-methyl-3-penten-2-one |
| 2-octanone |
| Naphthalene |
| 5-fluorocytosine |
| 2-amino-4-chloro-6-methylpyrimidine |
| 6-chloronicotinic acid |
| 2,4,6-triaminopyrimidinium |
| 4-pyrrolidino pyridine |
| 4'-substituted terpyridines |
| 4'-(4-bromophenyl)-2,2':6',2"-terpyridines |
| 2-methylbutane |
Powder X-ray Diffraction (XRD) for Bulk Crystallinity and Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of solid-state materials. It provides critical insights into the bulk properties of a sample, such as its crystallinity and phase composition. When applied to this compound, PXRD serves to differentiate between crystalline and amorphous forms of the material. A crystalline solid, which possesses a long-range ordered arrangement of molecules, will produce a distinct diffraction pattern with sharp peaks at specific diffraction angles (2θ). In contrast, an amorphous sample, lacking long-range order, will yield a broad, featureless halo.
The precise positions and intensities of the diffraction peaks are unique to a specific crystalline structure, acting as a "fingerprint" for that particular phase. This is crucial for identifying potential polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs of this compound would arise from different packing arrangements of the molecules in the crystal lattice, potentially leading to variations in physical properties such as solubility and stability.
An analysis would involve irradiating a powdered sample of this compound with monochromatic X-rays and recording the scattered intensity as a function of the 2θ angle. The resulting diffractogram would be analyzed to determine the degree of crystallinity and to identify the phase. If a new crystalline form is synthesized, its unique PXRD pattern would be essential for its characterization and patenting.
Below is a hypothetical data table representing a plausible PXRD pattern for a crystalline form of this compound, illustrating the type of data obtained from such an analysis.
Hypothetical Powder X-ray Diffraction Data This data is illustrative and represents a potential diffraction pattern for a crystalline phase of this compound.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 60 |
| 21.1 | 4.21 | 100 |
| 23.8 | 3.74 | 75 |
| 26.5 | 3.36 | 40 |
Surface-Sensitive Spectroscopic Techniques
Surface-sensitive spectroscopic techniques are indispensable for analyzing the outermost atomic layers of a material, which is where interactions with the environment, catalysts, or other materials occur. These methods provide information on elemental composition and chemical bonding that is not accessible through bulk analysis techniques.
X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative information about the elemental composition and the chemical, or oxidation, states of those elements on the surface of a material (typically the top 1-10 nm). The technique works by irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted photoelectrons is then measured, which is characteristic of the element from which they originated and its specific chemical environment.
For this compound, an XPS survey scan would first be performed to identify all the elements present on the sample surface, which are expected to be carbon (C), nitrogen (N), bromine (Br), sulfur (S), and oxygen (O). High-resolution scans of the photoelectron peaks for each element would then provide more detailed information.
Sulfur (S 2p): The binding energy of the S 2p peak would be a key indicator of the sulfonic acid group. A peak in the range of 168-170 eV is characteristic of sulfur in the +6 oxidation state, as found in sulfonates and sulfates, confirming the integrity of this functional group on the surface.
Bromine (Br 3d): The Br 3d peak would confirm the presence of bromine. Its binding energy would indicate its covalent attachment to the pyrimidine ring.
Nitrogen (N 1s): The high-resolution N 1s spectrum could potentially be deconvoluted into two distinct peaks, corresponding to the two different chemical environments of the nitrogen atoms within the pyrimidine ring.
Carbon (C 1s): The C 1s spectrum would be complex and could be deconvoluted into multiple components representing the different carbon environments: C-Br, C-S, and C-N/C=N bonds within the heterocyclic ring.
Oxygen (O 1s): The O 1s peak would correspond to the oxygen atoms in the sulfonic acid group.
This level of detail is invaluable for confirming the molecular structure at the surface and for detecting any surface contamination or chemical degradation, such as oxidation or loss of the bromo- or sulfo- group.
Hypothetical XPS Binding Energy Data This table presents plausible binding energy ranges for the elements in this compound, which would be confirmed by experimental analysis.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Oxygen | O 1s | ~532.5 | S-O (Sulfonic Acid) |
| Nitrogen | N 1s | ~400.5 | C-N (Pyrimidine Ring) |
| Carbon | C 1s | ~285.0 - 288.0 | C-C, C-N, C-Br, C-S |
| Sulfur | S 2p | ~169.0 | R-SO₃H (Sulfonic Acid, S⁶⁺) |
Computational and Theoretical Investigations of 4 Bromopyrimidine 2 Sulfonic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecules. For derivatives of pyrimidine (B1678525), DFT calculations, often utilizing methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict molecular characteristics. jchemrev.comresearchgate.net
Geometry Optimization and Conformational Landscapes
The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. This process identifies the lowest energy conformation. For similar heterocyclic systems, conformational analysis is crucial for finding the most stable conformer, which is then used for subsequent calculations. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates higher reactivity and lower stability. irjweb.comnih.gov This energy gap can be used to understand the charge transfer that can occur within the molecule. irjweb.com For pyrimidine derivatives, the analysis of frontier molecular orbitals helps in predicting their bioactivity and stability. jchemrev.comirjweb.com
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Related Pyrimidine Derivative
| Parameter | Value (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
| Data is for a related imidazole (B134444) derivative and is illustrative of the types of values obtained in such calculations. irjweb.com |
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. asianpubs.orgdergipark.org.tr By comparing the calculated frequencies with experimental data, a detailed understanding of the vibrational modes of the molecule can be achieved. For pyridine-3-sulfonic acid, a related compound, calculations have been used to assign bands for C-S stretching, SO2 deformations, and pyridine (B92270) ring modes. asianpubs.org Similar analyses can be applied to 4-bromopyrimidine-2-sulfonic acid to interpret its spectroscopic features.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). researchgate.netresearchgate.net
For molecules with similar functional groups, such as sulfonic acids, the negative regions are often located over the oxygen atoms of the sulfonyl group, indicating these are likely sites for electrophilic attack. researchgate.net Conversely, positive regions, often found around hydrogen atoms, are susceptible to nucleophilic attack. researchgate.net The MEP map provides insights into where the molecule is most likely to interact with other chemical species. researchgate.netchemrxiv.org
Charge Distribution Analysis (e.g., Mulliken Population Analysis)
Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. wikipedia.org This analysis provides a quantitative measure of the electron distribution and is derived from the molecular orbitals calculated using methods like DFT. wikipedia.orguni-muenchen.de
It is important to note that Mulliken charges are sensitive to the choice of basis set used in the calculation and should be interpreted with caution. wikipedia.orgq-chem.com Despite this limitation, they can be useful for comparing charge distributions across a series of related molecules and understanding how substituents affect the electronic properties of the system. uni-muenchen.de
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. erciyes.edu.trnih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov
The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts, providing percentages for different types of interactions like H···H, C···H, and Br···H. erciyes.edu.trnih.gov For brominated organic compounds, Br···H and Br···Br contacts can play a significant role in the crystal packing. nih.gov This analysis is crucial for understanding the supramolecular assembly and the forces that govern the crystal structure of this compound. nih.govresearchgate.net
Reaction Mechanism Elucidation and Transition State Modeling
The computational investigation of this compound's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, provides fundamental insights into its chemical behavior. Theoretical studies are instrumental in mapping the reaction pathways, identifying intermediates, and characterizing the transition states involved.
The predominant reaction mechanism for this compound is expected to be a bimolecular nucleophilic aromatic substitution (SNAr). This process is generally characterized by a two-step addition-elimination sequence. Initially, a nucleophile attacks the electron-deficient pyrimidine ring at the carbon atom bearing a leaving group (in this case, the bromine atom at position 4). This attack leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group departs, and the aromaticity of the pyrimidine ring is restored.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the finer details of this mechanism. sciepub.com By modeling the potential energy surface of the reaction, researchers can calculate the energies of the reactants, intermediates, products, and, crucially, the transition states that connect them. nih.gov For this compound, transition state modeling would focus on the energy barriers associated with the formation and breakdown of the Meisenheimer complex. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes occurring at the pinnacle of the reaction energy profile.
The presence of both a bromo and a sulfonic acid group on the pyrimidine ring significantly influences its reactivity. The sulfonic acid group, being strongly electron-withdrawing, is anticipated to activate the pyrimidine ring towards nucleophilic attack. Conversely, the bromine atom serves as a leaving group. Computational models can precisely quantify these electronic effects and predict their impact on the activation energy of the reaction. Studies on related 2-sulfonylpyrimidines have demonstrated that the sulfonyl group dramatically increases reactivity towards nucleophiles. nih.gov
Transition state calculations for the reaction of this compound with a nucleophile would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier. The vibrational frequency analysis of this structure would confirm it as a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. The energy of this transition state, relative to the reactants, determines the theoretical rate of the reaction. Such computational approaches are invaluable for understanding and predicting the chemical reactivity of complex heterocyclic molecules. mdpi.comrsc.org
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are essential computational methodologies for correlating the structural features of a molecule with its biological activity or chemical reactivity. nih.govaip.org For this compound, these approaches rely on the calculation of various quantum chemical descriptors. These descriptors are numerical values derived from the molecule's calculated electronic structure that quantify its physicochemical properties.
Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons. For a reaction involving a nucleophilic attack on the pyrimidine ring, a lower LUMO energy for this compound would suggest a higher reactivity, as the molecule is more amenable to accepting electrons from an incoming nucleophile.
Molecular Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (electrophilic sites) are susceptible to nucleophilic attack, while regions of negative potential (nucleophilic sites) are prone to electrophilic attack. For this compound, the ESP would likely show a significant positive potential on the carbon atoms of the pyrimidine ring, particularly at the positions activated by the electron-withdrawing sulfonic acid group. chemrxiv.org
Global Reactivity Descriptors: These descriptors, such as electronegativity (χ), hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. researchgate.net
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Hardness (η): Represents the resistance to change in electron distribution. A smaller hardness value (i.e., a softer molecule) generally implies higher reactivity.
Electrophilicity Index (ω): Quantifies the molecule's ability to act as an electrophile. A higher electrophilicity index for this compound would indicate a greater propensity to react with nucleophiles.
By calculating these and other descriptors for a series of related pyrimidine derivatives and correlating them with experimentally determined reaction rates or biological activities, a robust QSAR/QSRR model can be developed. mui.ac.irmdpi.comnih.gov Such models, often formulated as linear or non-linear equations, can then be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. researchpublish.com
Table of Calculated Quantum Chemical Descriptors
| Descriptor | Hypothetical Value | Significance for Reactivity |
|---|---|---|
| HOMO Energy | -8.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -2.1 eV | A low value suggests high susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 6.4 eV | A smaller gap generally correlates with higher reactivity. |
| Electronegativity (χ) | 5.3 eV | Reflects the overall ability to attract electrons. |
| Hardness (η) | 3.2 eV | Indicates resistance to electronic change; lower values suggest higher reactivity. |
| Electrophilicity Index (ω) | 4.4 eV | Quantifies the electrophilic character of the molecule. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the application of quantum chemical descriptors in assessing the reactivity of this compound.
Advanced Applications and Functional Materials Research Involving 4 Bromopyrimidine 2 Sulfonic Acid
Role as Versatile Synthetic Building Blocks
The unique arrangement of a bromo substituent at the 4-position and a sulfonic acid group at the 2-position of the pyrimidine (B1678525) ring endows "4-Bromopyrimidine-2-sulfonic acid" with a rich and versatile reactivity. This dual functionalization allows for selective and sequential transformations, making it a highly valuable precursor for the synthesis of complex molecular architectures.
Precursors for Poly-substituted Pyrimidines and Pyridines
The bromine atom at the C4 position of the pyrimidine ring is susceptible to nucleophilic substitution, a reaction characteristic of halopyrimidines. This reactivity allows for the introduction of a wide variety of functional groups at this position. The sulfonic acid group at the C2 position, being a strong electron-withdrawing group, further activates the ring towards nucleophilic attack, potentially influencing the regioselectivity of such reactions.
Furthermore, the pyrimidine ring itself can undergo ring transformation reactions, particularly under the influence of strong nucleophiles or specific reaction conditions, to yield highly substituted pyridine (B92270) derivatives. This transformation often proceeds through a ring-opening and subsequent ring-closing mechanism. The presence of the bromo and sulfonic acid groups can be exploited to direct these transformations and introduce further diversity into the resulting pyridine scaffolds.
A plausible synthetic route to generate poly-substituted pyrimidines could involve the initial displacement of the bromo group, followed by modification or replacement of the sulfonic acid moiety. For instance, the sulfonic acid group could be converted to a sulfonyl chloride, which is a more reactive intermediate for further derivatization.
Table 1: Potential Nucleophilic Substitution Reactions at the C4-Position
| Nucleophile | Resulting Functional Group at C4 | Potential Application of Product |
|---|---|---|
| Amines (R-NH₂) | Amino (-NHR) | Pharmaceutical intermediates, Ligands |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | Alkoxy (-OR) | Functional materials, Biologically active molecules |
| Thiols (R-SH) / Thiolates (R-S⁻) | Thioether (-SR) | Organic electronics, Self-assembled monolayers |
Synthesis of Chiral Systems and Optoelectronic Device Intermediates
The planar nature of the pyrimidine ring and the potential for introducing various functional groups make "this compound" an attractive scaffold for the synthesis of chiral systems. Chiral amines, alcohols, or other enantiomerically pure nucleophiles can be introduced via substitution of the bromine atom, leading to the formation of chiral pyrimidine derivatives. These molecules can serve as chiral ligands in asymmetric catalysis or as building blocks for more complex chiral architectures.
In the realm of optoelectronics, pyrimidine derivatives are known to exhibit interesting photophysical properties. The electron-deficient nature of the pyrimidine ring, enhanced by the sulfonic acid group, combined with the potential for introducing electron-donating or -withdrawing groups at the 4-position, allows for the tuning of the electronic energy levels (HOMO/LUMO) of the resulting molecules. This makes them promising candidates as intermediates for the synthesis of organic light-emitting diode (OLED) materials, organic photovoltaics (OPVs), and other optoelectronic devices. The bromo substituent also opens the door to various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce extended π-conjugated systems.
Contributions to Materials Science
The unique electronic and structural features of "this compound" suggest its potential utility in the development of advanced functional materials.
Additives in Perovskite Solar Cells (Analogous to 5-bromopyridine-3-sulfonic acid)
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. The performance and stability of PSCs can be significantly enhanced by the use of additives that passivate defects at the perovskite surface and grain boundaries. Zwitterionic molecules, containing both positive and negative charges, have shown great promise as effective passivating agents.
Drawing an analogy to 5-bromopyridine-3-sulfonic acid, which has been investigated as a passivation agent, "this compound" possesses the key attributes for a successful additive in PSCs. The sulfonic acid group can interact with undercoordinated lead ions (Pb²⁺) in the perovskite lattice, while the nitrogen atoms of the pyrimidine ring can interact with halide vacancies. This dual interaction can effectively passivate both cationic and anionic defects, reducing non-radiative recombination and improving the power conversion efficiency and long-term stability of the solar cells. The presence of the bromine atom could further influence the electronic properties and interfacial interactions.
Table 2: Comparison of Potential Properties for Perovskite Solar Cell Additives
| Compound | Zwitterionic Nature | Potential Defect Passivation Sites | Expected Impact on PSCs |
|---|---|---|---|
| 5-bromopyridine-3-sulfonic acid | Yes | Sulfonate (Pb²⁺), Pyridine-N (Halide vacancies) | Improved efficiency and stability |
| This compound | Yes | Sulfonate (Pb²⁺), Pyrimidine-N (Halide vacancies) | Potentially enhanced efficiency and stability due to pyrimidine core |
Components in Functional Organic Materials
The ability to undergo a variety of chemical transformations makes "this compound" a valuable building block for a range of functional organic materials. Through polymerization or incorporation into larger molecular frameworks, materials with tailored properties can be designed. The sulfonic acid group can impart hydrophilicity and proton conductivity, making these materials suitable for applications in proton exchange membranes for fuel cells. Furthermore, the combination of the electron-deficient pyrimidine ring and the potential for introducing various substituents allows for the creation of materials with specific electronic, optical, or self-assembly properties.
Applications in Catalysis and Ligand Development
The nitrogen atoms of the pyrimidine ring in "this compound" possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand for the development of novel catalysts. The electronic properties of the pyrimidine ring, and consequently the coordinating ability of the nitrogen atoms, can be modulated by the bromo and sulfonic acid substituents.
By modifying the 4-position with other coordinating groups, multidentate ligands can be synthesized. These ligands can be used to create well-defined metal complexes with potential applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The sulfonic acid group can also play a role in the catalytic system, for instance, by influencing the solubility of the catalyst or by participating in proton-coupled electron transfer processes. The development of water-soluble catalysts is a significant area of green chemistry, and the sulfonic acid moiety could be instrumental in achieving this goal.
Design of Ligands for Transition Metal-Catalyzed Processes (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura reaction is a powerful transition-metal catalyzed method for forming carbon-carbon bonds, essential in the synthesis of pharmaceuticals and complex organic materials. The effectiveness of this reaction often hinges on the design of the ligands coordinating the metal catalyst, typically palladium.
Halogenated pyrimidines are excellent substrates for such cross-coupling reactions. mdpi.com The bromine atom at the 4-position of the pyrimidine ring serves as a reactive handle for palladium-catalyzed coupling with various aryl or heteroaryl boronic acids. mdpi.comnih.gov This allows for the direct attachment of diverse molecular fragments to the pyrimidine core.
While direct studies on this compound as a ligand precursor are not extensively documented, its structure is highly relevant. The sulfonic acid group (-SO₃H) can significantly influence the properties of a potential ligand. Its presence would confer high water solubility, enabling aqueous-phase catalysis, which is a key goal in green chemistry. rsc.org Furthermore, the strong electron-withdrawing nature of the sulfonic acid group can modulate the electronic properties of the pyrimidine ring, which in turn can affect the efficacy and selectivity of the catalytic cycle. In a related context, pyrimidine-2-sulfinates have been explored as effective coupling partners in palladium-catalyzed reactions, serving as alternatives to the often-unstable pyrimidine-2-boronic acids.
The table below summarizes typical conditions for Suzuki-Miyaura reactions involving brominated pyrimidine derivatives, illustrating the general approach where this compound could be utilized.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromopyrimidine Derivatives
| Bromopyrimidine Substrate | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 85 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70 |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
| 4-bromo-2-ketothiazoles | Various haloheteroaromatics | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | High |
This table is illustrative of general conditions for related compounds, as detailed in sources mdpi.comnih.govnih.gov.
Exploration in Homogeneous and Heterogeneous Catalytic Systems
Sulfonic acids are powerful Brønsted acid catalysts used in numerous organic transformations. When these acidic functionalities are part of a molecule like this compound, they can be employed in homogeneous catalysis. However, a major thrust in modern chemistry is the development of heterogeneous catalysts, which are easily separated from the reaction mixture, allowing for catalyst recycling and cleaner product streams. youtube.com
Materials functionalized with sulfonic acid groups are at the forefront of this research. nih.govnih.gov Porous organic polymers and inorganic supports like silica (B1680970) or zirconia can be functionalized with sulfonic acid groups to create robust solid acid catalysts. nih.gov These materials have shown high efficiency in reactions such as esterifications, condensations, and multicomponent reactions. nih.govnih.gov
This compound could serve as a monomer or functionalizing agent in the creation of such heterogeneous catalysts. The pyrimidine and bromo-moieties could offer additional sites for interaction or further modification within the catalytic material, potentially leading to catalysts with unique selectivity. For instance, a porous polymer could be synthesized incorporating this pyrimidine sulfonic acid, creating a catalyst with accessible acid sites for reactions like the synthesis of dihydro-2-oxopyrroles. nih.gov The general mechanism involves the activation of a carbonyl group by the sulfonic acid proton, followed by a cascade of reactions to form the final product. nih.gov
Research into Bioactive Molecule Scaffolds (Focus on Synthetic Utility)
The pyrimidine nucleus is classified as a "privileged scaffold" because it is a core structural component in a vast number of biologically active compounds, including several approved drugs. chemicalbook.com The synthetic versatility of molecules like this compound makes them valuable starting points for drug discovery programs.
Intermediates for Kinase Inhibitors and Related Pharmaceutical Leads
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibitors are a major class of modern therapeutics. google.comnih.gov Many successful kinase inhibitors are built upon a pyrimidine or a related heterocyclic core, which serves to anchor the molecule within the ATP-binding site of the enzyme. chemicalbook.com
The synthetic utility of this compound here is twofold. The bromine atom is a key functional group for introducing molecular complexity. Through reactions like the Suzuki-Miyaura mdpi.com or Buchwald-Hartwig amination, various aryl and amino groups can be attached at the 4-position. These appended groups are critical for achieving potency and selectivity for the target kinase. The sulfonic acid group at the 2-position could be retained to enhance solubility or act as a hydrogen bond acceptor/donor, or it could be synthetically replaced with other functional groups known to be important for kinase binding. The development of substituted pyrazol-4-yl pyridazinone derivatives as c-Met kinase inhibitors illustrates how complex heterocyclic systems are built and evaluated for their biological activity. nih.gov
Scaffolds for Potential Anti-proliferative and Agrochemical Agents
Beyond kinase inhibition, the pyrimidine scaffold is central to the development of a wide range of anti-proliferative agents for cancer therapy and for use in agrochemicals. chemicalbook.comacs.org The ability to rapidly generate a library of diverse compounds from a common starting material is essential for screening and identifying new leads.
Halogenated pyrimidines are frequently used as precursors for generating such libraries. nih.gov The presence of a halogen, such as the bromine in this compound, allows for systematic modification of the pyrimidine core. Research has shown that the introduction of different substituents can dramatically impact the anti-proliferative activity against various cancer cell lines. mdpi.com For example, studies on thieno[2,3-d]pyrimidines, which are bioisosteres of pyrimidines, demonstrated that small changes in the substituents led to significant differences in their inhibitory concentrations (IC₅₀) against breast cancer cell lines like MCF-7 and MDA-MB-231. mdpi.com
The table below presents findings from a study on related 2-substituted-4-amino-thieno[2,3-d]pyrimidines, highlighting how structural modifications influence anti-proliferative effects.
Table 2: Anti-proliferative Activity of Substituted Thienopyrimidine Derivatives
| Compound | Substituent at position 2 | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| 2 | 4-Chlorophenyl | MCF-7 | 0.013 | 16.0 |
| 2 | 4-Chlorophenyl | MDA-MB-231 | 0.056 | 3.7 |
| 3 | 4-Methoxyphenyl | MCF-7 | 0.023 | 19.3 |
| 5 | Thiophen-2-yl | MCF-7 | 0.055 | 11.2 |
Data adapted from a study on related thienopyrimidine structures to illustrate structure-activity relationships. mdpi.com
This demonstrates the principle that this compound is a valuable starting block. Its reactive sites can be used to generate a multitude of new chemical entities that can then be screened for potential use as anti-proliferative drugs or as active ingredients in agrochemical formulations.
Future Research Directions and Emerging Paradigms for 4 Bromopyrimidine 2 Sulfonic Acid
Development of Sustainable and Eco-friendly Synthetic Routes
The traditional synthesis of pyrimidine (B1678525) derivatives and sulfonic acids often involves harsh reagents, significant energy consumption, and the generation of hazardous waste. powertechjournal.comhilarispublisher.com Future research must prioritize the development of green and sustainable methods for producing 4-Bromopyrimidine-2-sulfonic acid.
Significant progress has been made in the eco-friendly synthesis of the parent pyrimidine scaffold using techniques such as microwave-assisted synthesis, ultrasound irradiation, and the use of green catalysts and solvent-free conditions. powertechjournal.comresearchgate.netresearchgate.netpowertechjournal.com These methods offer advantages like reduced reaction times, higher yields, and minimized by-product formation. researchgate.net A key future direction will be the adaptation of these green protocols for the specific, multi-step synthesis of this compound.
Furthermore, a sustainable one-step strategy for synthesizing aryl sulfonic acids using the inexpensive and environmentally benign sulfur dioxide surrogate, thiourea (B124793) dioxide, with air as the oxidant has been developed. rsc.org Applying this methodology to a suitable bromopyrimidine precursor could provide a more direct and sustainable route to the target compound, avoiding harsh sulfonation agents.
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives
| Parameter | Conventional Methods | Green Chemistry Routes |
|---|---|---|
| Solvents | Often hazardous and large volumes required | Green solvents (e.g., water, ionic liquids) or solvent-free conditions researchgate.net |
| Catalysts | Homogeneous mineral acids, heavy metals | Heterogeneous, reusable, metal-free, or biocatalysts powertechjournal.compowertechjournal.com |
| Energy Source | Prolonged heating (reflux) | Microwave, ultrasound irradiation hilarispublisher.comresearchgate.net |
| Efficiency | Often lower yields and longer reaction times | Higher yields in minimum time researchgate.net |
| Waste | Significant generation of toxic by-products | Reduced E-factor, easier product isolation powertechjournal.com |
Exploration of Novel Reactivity and Functionalization Pathways
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring and the utility of the C-Br bond for cross-coupling reactions. However, emerging paradigms in organic synthesis, particularly in C-H bond functionalization, open new avenues for its derivatization.
Aryl radicals are powerful intermediates in modern synthesis, and developing methods to generate them from aryl bromides is an area of intense interest. acs.org A novel technique, Directed Halogen Atom Transfer (DIXAT), allows for the chemoselective activation of aryl bromides. acs.orgacs.org Applying DIXAT to this compound could enable remote C(sp³)–H functionalization, creating complex molecules that are otherwise difficult to access. acs.org
Furthermore, transition-metal catalysis, particularly with cheaper and more abundant metals like ruthenium, has become a cornerstone of C-H bond functionalization. mdpi.com Research into ruthenium-catalyzed C-H arylation, alkenylation, and annulation could unlock novel transformations directly on the pyrimidine ring of this compound, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to new derivatives. mdpi.com The sulfonic acid group itself can act as a directing group in such transformations, providing regiochemical control.
Table 2: Potential Functionalization Strategies for this compound
| Reactive Site | Reaction Type | Potential Outcome | Relevant Paradigm |
|---|---|---|---|
| C4-Br Bond | Suzuki-Miyaura Coupling | Arylated/heteroarylated pyrimidines | Established Cross-Coupling |
| C4-Br Bond | Buchwald-Hartwig Amination | Aminated pyrimidines | Established Cross-Coupling |
| C4-Br Bond | Directed Halogen Atom Transfer (DIXAT) | Generation of pyrimidyl radical for C-C bond formation acs.org | Novel Radical Chemistry acs.org |
| C5-H / C6-H Bonds | Ruthenium-Catalyzed C-H Arylation | Direct introduction of aryl groups onto the pyrimidine ring mdpi.com | Direct C-H Functionalization mdpi.com |
| SO3H Group | Esterification/Amidation | Sulfonate esters or sulfonamides | Classical Derivatization |
Integration in Advanced Functional Materials Design and Engineering
The unique combination of a halogenated pyrimidine and a sulfonic acid moiety makes this compound a promising building block for advanced functional materials. The sulfonic acid group is strongly acidic and hydrophilic, while the bromopyrimidine core is a modifiable hydrophobic scaffold.
One major direction is the development of novel solid acid catalysts. Sulfonic acid groups can be grafted onto inorganic supports like silica (B1680970), titania, or zirconia to create highly efficient and reusable catalysts. mdpi.com By anchoring this compound onto such supports, the pyrimidine ring could serve as a secondary interaction site or a platform for further functionalization, potentially leading to catalysts with enhanced selectivity or specific substrate recognition.
In polymer science, sulfonic acid-containing monomers are crucial for creating proton-exchange membranes (PEMs) for fuel cells. The future integration of this compound into polymer backbones could lead to PEMs with improved thermal stability and tunable properties. The bromine atom provides a reactive handle for cross-linking or post-polymerization modification, allowing for fine-tuning of the membrane's mechanical and conductive properties.
Application of Chemoinformatics and Artificial Intelligence in Compound Discovery and Optimization
The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing chemical research and drug discovery by accelerating processes that were once resource-intensive. nih.govnih.gov These computational tools are poised to significantly impact the exploration of this compound and its derivatives.
Machine learning (ML) algorithms can be trained on vast reaction databases to predict the outcomes of chemical reactions, including identifying potential products and estimating yields. nih.govnih.govacs.org For this compound, AI models could predict the most effective catalysts and conditions for its sustainable synthesis or for novel functionalization reactions, thereby reducing the number of experiments required. acs.org
In the context of drug discovery, AI and quantitative structure-activity relationship (QSAR) models can screen virtual libraries of derivatives for potential biological activity. nih.govnih.gov By analyzing the structural features of this compound, these models can predict its likely protein targets or its potential as an inhibitor for enzymes like kinases, a common application for pyrimidine-based compounds. nih.govsciengine.com This in silico screening can prioritize the synthesis of compounds with the highest probability of being active, saving considerable time and resources. mdpi.com AI can also predict key molecular properties, such as toxicity and pharmacokinetic profiles, early in the design process. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 4-bromopyrimidine-2-sulfonic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of this compound typically involves sulfonation and halogenation of pyrimidine derivatives. Key parameters include solvent selection (e.g., sulfuric acid for sulfonation), temperature control (0–5°C to prevent side reactions), and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide). Optimization can be achieved via Design of Experiments (DoE) to test variables like reaction time, catalyst loading (e.g., Lewis acids), and purification methods (e.g., recrystallization vs. chromatography). Monitoring intermediates with TLC or HPLC ensures stepwise efficiency .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., C-Br bond activation). Transition state analysis helps predict activation energies for substitutions at the pyrimidine ring. Molecular docking studies assess interactions with nucleophiles (e.g., amines or thiols), while solvation models (COSMO-RS) account for solvent effects. Cross-validate computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) to refine accuracy .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., sulfonic acid proton at δ 10–12 ppm). ²D NMR (COSY, HSQC) resolves coupling in the pyrimidine ring.
- IR Spectroscopy: Confirms sulfonic acid groups (S=O stretches at 1150–1250 cm⁻¹) and C-Br bonds (550–650 cm⁻¹).
- Mass Spectrometry: High-resolution MS (HRMS-ESI) verifies molecular ion peaks and isotopic patterns for bromine .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer:
Contradictory stability data may arise from hydrolysis kinetics or pH-dependent degradation pathways. Design controlled stability studies using:
- Buffered Solutions: Test pH 2–12 at 25°C/40°C.
- Analytical Monitoring: Use HPLC to track degradation products (e.g., desulfonation or debromination).
- Statistical Analysis: Apply ANOVA to identify significant factors (pH, temperature) and derive Arrhenius plots for shelf-life prediction. Cross-reference with computational degradation simulations (MD/DFT) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of sulfonic acid vapors.
- Waste Disposal: Neutralize acidic waste with bicarbonate before disposal. Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced: How does the sulfonic acid group influence the electronic properties of the pyrimidine ring?
Methodological Answer:
The electron-withdrawing sulfonic acid group deactivates the pyrimidine ring, directing electrophilic substitutions to meta/para positions. Validate via:
- Hammett Studies: Correlate substituent constants (σ) with reaction rates.
- X-ray Crystallography: Resolve bond lengths/angles to assess resonance effects.
- Cyclic Voltammetry: Measure redox potentials to quantify electron deficiency .
Basic: What role does this compound play as a synthetic intermediate?
Methodological Answer:
It serves as a precursor for functionalized heterocycles (e.g., Suzuki couplings for biaryl pyrimidines). Applications include:
- Cross-Coupling Reactions: Pd-catalyzed couplings with boronic acids to install aryl/alkyl groups.
- Nucleophilic Substitutions: Replace bromine with amines or thiols for drug discovery scaffolds .
Advanced: How can mechanistic contradictions in cross-coupling reactions involving sulfonic acid derivatives be resolved?
Methodological Answer:
Discrepancies in proposed mechanisms (e.g., oxidative addition vs. radical pathways) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
